molecular formula C8H7NOS B590916 5,6-Dihydro-2H-7,4-(epithiometheno)benzo[d]isoxazole CAS No. 132804-43-4

5,6-Dihydro-2H-7,4-(epithiometheno)benzo[d]isoxazole

Cat. No.: B590916
CAS No.: 132804-43-4
M. Wt: 165.21
InChI Key: GWCXXQGLRDLNPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,6-Dihydro-2H-7,4-(epithiometheno)benzo[d]isoxazole is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dihydro-2H-7,4-(epithiometheno)benzo[d]isoxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of D-glucose as a starting material, which undergoes a series of reactions such as protection, oxidation, and olefination . The reaction conditions often involve the use of catalysts like Cu(I) or Ru(II) for cycloaddition reactions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using eco-friendly and cost-effective routes. Metal-free synthetic routes are preferred to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity .

Chemical Reactions Analysis

Types of Reactions

5,6-Dihydro-2H-7,4-(epithiometheno)benzo[d]isoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can introduce various functional groups onto the isoxazole ring .

Scientific Research Applications

5,6-Dihydro-2H-7,4-(epithiometheno)benzo[d]isoxazole has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of 5,6-Dihydro-2H-7,4-(epithiometheno)benzo[d]isoxazole involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6-Dihydro-2H-7,4-(epithiometheno)benzo[d]isoxazole is unique due to its specific structural features, such as the presence of an epithiometheno group. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

CAS No.

132804-43-4

Molecular Formula

C8H7NOS

Molecular Weight

165.21

InChI

InChI=1S/C8H7NOS/c1-2-7-8-6(3-9-10-8)5(1)4-11-7/h3-4,9H,1-2H2

InChI Key

GWCXXQGLRDLNPG-UHFFFAOYSA-N

SMILES

C1CC2=C3C(=CNO3)C1=CS2

Synonyms

4,7-Ethano-2H-thiopyrano[4,3-d]isoxazole(9CI)

Origin of Product

United States

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